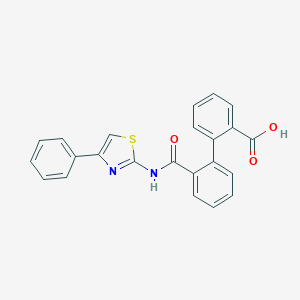

2'-(4-Phenyl-thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiazoles are important heterocyclics exhibiting boundaryless biological activities . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Thiazole was first described by Hantzsch and Weber (1887). It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds . They have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .Physical And Chemical Properties Analysis

The molecular formula of “2’-(4-Phenyl-thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid” is C17H12N2O3S . Its average mass is 324.354 Da and its mono-isotopic mass is 324.056854 Da .Aplicaciones Científicas De Investigación

Antibacterial Activity

Thiazoles, including 2,4-disubstituted derivatives, have demonstrated antibacterial properties. Researchers have synthesized various thiazole compounds and evaluated their effectiveness against bacterial pathogens. While specific studies on our compound of interest are limited, its structural features suggest potential antibacterial activity. Further investigations are needed to validate this application .

Anti-Inflammatory Effects

Compound 2’-(4-Phenyl-thiazol-2-ylcarbamoyl)-biphenyl-2-carboxylic acid may possess anti-inflammatory properties. In a study, a related 2,4-disubstituted thiazole derivative exhibited significant anti-inflammatory activity . Investigating its mechanism of action and potential targets could provide valuable insights.

Antioxidant Properties

Thiazoles often exhibit antioxidant activity due to their ability to scavenge free radicals. Our compound’s phenyl-thiazole moiety may contribute to its antioxidant potential. Assessing its radical-scavenging capacity and protective effects against oxidative stress would be valuable.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . The mode of action can be influenced by the substituents on the thiazole ring .

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biochemical pathways due to their wide range of biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .

Propiedades

IUPAC Name |

2-[2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O3S/c26-21(25-23-24-20(14-29-23)15-8-2-1-3-9-15)18-12-6-4-10-16(18)17-11-5-7-13-19(17)22(27)28/h1-14H,(H,27,28)(H,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCHUQCXRYFVHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404477.png)

![(3E)-3-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide](/img/structure/B404480.png)

![N-(3,4-dimethylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404481.png)

![5,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404482.png)

![N-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404484.png)

![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid [3-nitro-5-(pyridin-3-y](/img/structure/B404485.png)

![2-(2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran-4-yl)phenyl methyl ether](/img/structure/B404488.png)

![phenyl 3-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-2-phenylacrylate](/img/structure/B404491.png)

![8,10-dibromo-4-(2-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B404492.png)

![2-butyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B404493.png)

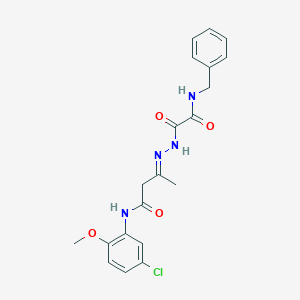

![N-(5-chloro-2-methoxyphenyl)-3-[(phenylacetyl)hydrazono]butanamide](/img/structure/B404494.png)

![ethyl 2-(decanoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B404496.png)

![3-{[2-(4-Methoxy-phenoxy)-acetyl]-hydrazono}-N-(4-methoxy-phenyl)-butyramide](/img/structure/B404499.png)